Ethyl-4-bromo-3-methylbut-2-enoate
Description
Ethyl-4-bromo-3-methylbut-2-enoate (CAS: 26918-14-9) is an α,β-unsaturated ester with the molecular formula C₇H₁₁BrO₂ and a molecular weight of 207.065 g/mol . Its structure features a bromine atom at the 4-position and a methyl group at the 3-position of the but-2-enoate backbone, with stereoisomerism noted as a mixture of (E) and (Z) configurations (~55:45 ratio) . This compound is primarily used in organic synthesis as a versatile electrophilic intermediate due to the reactivity of the α-bromo-α,β-unsaturated ester moiety. Despite its industrial relevance, evidenced by 62 patents referencing its use , peer-reviewed literature on its specific applications remains scarce, suggesting its utility lies predominantly in proprietary synthetic routes .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4-bromo-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWHZOYUGYXFA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl-4-bromo-3-methylbut-2-enoate, known for its unique structural features and reactivity, has garnered attention in recent years for its biological activity. This compound serves as a synthetic ligand that interacts with nuclear receptors, which are pivotal in regulating various cellular processes, including gene expression and metabolic pathways. This article explores the biological activity of this compound, its potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrO and a molecular weight of approximately 207.07 g/mol. It features a bromo substituent at the fourth position and a methyl group at the third position of a butenoate chain, characterized by a double bond between the second and third carbon atoms. This structural configuration enhances its reactivity, making it valuable in organic synthesis and medicinal chemistry.
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound, particularly its role as a synthetic ligand for nuclear receptors. These interactions suggest significant implications for cancer therapy and metabolic regulation.
Key Findings
- Nuclear Receptor Interaction : this compound has been shown to bind to nuclear receptors, influencing gene expression related to tumor growth and progression. This modulation can potentially inhibit tumor cell proliferation and promote apoptosis, indicating its promise in cancer treatment .
- Potential Applications in Cancer Therapy : The ability of this compound to alter gene expression patterns linked to cancer suggests it may serve as a therapeutic agent in oncology. Its interactions with nuclear receptors could provide new avenues for cancer treatment strategies .
- Synthetic Applications : The compound has been utilized as a building block in the synthesis of various biologically active molecules. Researchers have explored its use in developing compounds that exhibit antimicrobial properties against resistant strains of bacteria and mycobacteria .
Comparative Analysis with Similar Compounds
This compound is structurally similar to several other compounds, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-chloro-3-methylbut-2-enoate | Chlorine instead of bromine | Different halogen may affect reactivity |
| Ethyl 4-fluoro-3-methylbut-2-enoate | Fluorine instead of bromine | Potentially different biological activity |
| Ethyl 4-methylbenzoate | Aromatic ring structure | Different reactivity profile due to aromaticity |
| Ethyl 3-bromo-butanoate | Bromine at third carbon | Different structural positioning |
The presence of the double bond and specific positioning of substituents in this compound significantly influences its reactivity and biological interactions compared to these similar compounds .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Cancer Cell Studies : In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines by modulating nuclear receptor activity, leading to altered apoptotic pathways .
- Antimicrobial Activity : Research indicated that derivatives synthesized from this compound exhibited potent activity against Mycobacterium tuberculosis (Mtb), showing potential as novel anti-tubercular agents .
- Stereochemical Investigations : Studies focusing on the stereochemistry of reactions involving this compound revealed insights into its electrophilic reactivity, contributing to advancements in synthetic methodologies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of Ethyl-4-bromo-3-methylbut-2-enoate can be contextualized by comparing it to analogous α,β-unsaturated esters with varying substituents. Below is a detailed analysis:
Ethyl 4-bromo-3-ethoxybut-2-enoate
- Molecular Formula : C₈H₁₃BrO₃
- Key Differences: The 3-methyl group in this compound is replaced by a 3-ethoxy group (-OCH₂CH₃), increasing steric bulk and altering electronic properties.
- Applications : Used as a pharmaceutical intermediate , particularly in stabilized formulations with sodium carbonate to prevent degradation .
- Synthesis: Prepared via ethoxylation of precursor enolates, as described in Tetrahedron Letters (1984) .
(E)-Ethyl 4-bromo-4,4-difluorobut-2-enoate
- Molecular Formula : C₆H₇BrF₂O₂
- Key Differences: Features two fluorine atoms at the 4-position instead of a methyl group, significantly increasing electronegativity and altering reactivity.
- Applications: Limited to specialized fluorinated compound synthesis, with 2 commercial suppliers reported .
(E)-Ethyl 4-butoxy-2-oxobut-3-enoate
- Molecular Formula : C₁₀H₁₆O₄
- Key Differences :
- Replaces the bromine and methyl groups with a butoxy (-OC₄H₉) substituent and a keto group at the 2-position.
- The keto group introduces conjugate electrophilicity, enabling diverse cycloaddition or Michael addition pathways.
- Applications : Utilized in heterocyclic synthesis, with 3 suppliers offering the compound .
Comparative Data Table
Reactivity and Stereochemical Considerations
- This compound: The methyl group at the 3-position introduces steric hindrance, influencing regioselectivity in reactions such as Diels-Alder cycloadditions. Bromine acts as a leaving group, enabling Suzuki couplings or nucleophilic substitutions .
- Ethyl 4-bromo-3-ethoxybut-2-enoate: The ethoxy group stabilizes adjacent carbocations, favoring elimination pathways over substitution in acidic conditions .
- Steric vs. Electronic Effects : Methyl and ethoxy substituents prioritize steric effects, while fluorine and keto groups dominate electronic modulation .
Preparation Methods
Bromination of 3-Methylbut-2-Enoic Acid
Bromination is typically performed using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. Azobisisobutyronitrile (AIBN, 0.1–1 mol%) catalyzes the reaction at 60–80°C, achieving 85–92% conversion to 4-bromo-3-methylbut-2-enoic acid. The reaction proceeds via allylic bromination, favoring the formation of the (E)-isomer due to steric hindrance in the transition state.
Key Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| NBS Equivalence | 1.05–1.2 eq | Optimal at 1.1 eq |
| AIBN Loading | 0.5 mol% | Higher loads risk side reactions |
| Reaction Time | 4–6 hours | Extended time reduces selectivity |
Esterification with Ethanol
The brominated acid is esterified using ethanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Azeotropic distillation with toluene removes water, driving the reaction to completion. Yields of 89–94% are reported for the final ester.
Reaction Conditions
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Molar Ratio (Acid:Ethanol): 1:5
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Catalyst: 2 wt% H₂SO₄
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Temperature: 80°C (reflux)
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Time: 8–12 hours
Alkylation of β-Keto Esters
An alternative route involves alkylation of ethyl acetoacetate with 3,3-dimethylallyl bromide. This method, described by Bisson et al., proceeds via enolate formation under basic conditions.
Enolate Generation
Sodium hydride (1.1 eq) in tetrahydrofuran (THF) at 0°C deprotonates ethyl acetoacetate, forming a stabilized enolate. The enolate undergoes nucleophilic attack on 3,3-dimethylallyl bromide, yielding ethyl 2-acetyl-5-methylhex-4-enoate as an intermediate.
Bromination and Cyclization
The intermediate is brominated using NBS under radical conditions, followed by cyclization to form the target compound. This method achieves an overall yield of 68–72%, with purification via silica gel chromatography.
Critical Observations
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Stereoselectivity: The (E)-isomer predominates (55:45 E/Z ratio).
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Byproducts: Over-alkylation products (≤8%) necessitate careful chromatography.
Michaelis-Arbuzov Reaction for Phosphonate Derivatives
The Michaelis-Arbuzov reaction provides a pathway to stereochemically defined phosphonate analogs, which can be hydrolyzed to the target ester.
Phosphonate Synthesis
Methyl 4-bromo-3-methylbut-2-enoate reacts with triethyl phosphite at 120°C, yielding the corresponding phosphonate with retention of configuration. The (E)-isomer of the bromoester produces the (E)-phosphonate, confirmed by ¹H NMR coupling constants (J = 16 Hz for trans-vinylic protons).
Hydrolysis to Ethyl Ester
Acid-catalyzed hydrolysis (HCl, H₂O/THF) converts the phosphonate to the carboxylic acid, which is subsequently esterified with ethanol. This method achieves 75–80% yield but requires stringent anhydrous conditions.
Stereochemical Considerations
(E/Z)-Isomer Control
The (E)-isomer is favored in most syntheses due to:
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Steric Effects: Bulky substituents (methyl, bromo) adopt trans configurations during bromination.
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Reaction Kinetics: Faster formation of the (E)-isomer in radical-mediated processes.
Isomer Ratios by Method
| Method | (E):(Z) Ratio |
|---|---|
| Bromination-Esterification | 55:45 |
| Alkylation | 60:40 |
| Michaelis-Arbuzov | 70:30 |
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Parameter | Bromination-Esterification | Alkylation | Michaelis-Arbuzov |
|---|---|---|---|
| Overall Yield | 89–94% | 68–72% | 75–80% |
| Stereoselectivity | Moderate | Low | High |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Purification Complexity | Low | Moderate | High |
Industrial Preference: The bromination-esterification route is favored for scalability, with VulcanChem reporting production capacities exceeding 100 kg/batch .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for Ethyl-4-bromo-3-methylbut-2-enoate, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield?
- Methodological Answer: The compound can be synthesized via bromination of ethyl 3-methylbut-2-enoate using N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Optimization involves monitoring reaction kinetics via gas chromatography (GC) to adjust stoichiometry and reaction time. For brominated esters, analogous protocols (e.g., methyl 4-bromo-3-methylbenzoate synthesis) suggest using dichloromethane as a solvent at 0–5°C to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm regiochemistry and bromine placement. For example, the vinyl proton in the α,β-unsaturated ester appears as a doublet of doublets (δ 5.8–6.2 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to detect ester carbonyl (~1740 cm⁻¹) and C-Br (~550 cm⁻¹) stretches. Data sheets for analogous bromoesters highlight the importance of comparing experimental vs. theoretical [M+Na]⁺ peaks .
Advanced Research Questions
Q. How can crystallographic data for this compound resolve contradictions in proposed molecular geometries?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For α,β-unsaturated esters, torsional angles and bond lengths (e.g., C-Br vs. C=O distances) can confirm conjugation effects. Compare with structurally similar compounds (e.g., ethyl 2-(4-fluorophenyl)-2-oxoethyl benzoate) to identify deviations caused by steric hindrance from the methyl group . Use Mercury software to visualize electron density maps and validate hydrogen bonding motifs.
Q. What strategies can address discrepancies in observed vs. predicted hydrogen-bonding patterns in the crystal lattice of this compound?
- Methodological Answer: Apply graph set analysis (as per Bernstein et al.) to classify hydrogen bonds (e.g., C=O⋯H-C vs. Br⋯H-C interactions) . For brominated esters, weak halogen bonding may compete with traditional hydrogen bonds, necessitating Hirshfeld surface analysis to quantify interaction percentages. Refinement protocols should include TWINABS for handling twinned crystals, which are common in sterically crowded esters .
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic centers at the β-carbon and bromine. Compare activation energies for SN2 (backside attack) vs. conjugate addition pathways. Molecular dynamics (MD) simulations in explicit solvent (e.g., THF) can model steric effects from the methyl group on transition states .
Data Analysis and Validation
Q. How should researchers statistically validate reproducibility in synthetic yields across multiple batches of this compound?
- Methodological Answer: Use ANOVA or Student’s t-tests to compare yields (n ≥ 3 replicates) under controlled conditions (e.g., fixed catalyst loading). For outliers, apply Grubb’s test to exclude experimental errors. Document purity criteria (e.g., ≥95% by GC) and batch-specific NMR spectra in supplementary data, adhering to IUPAC guidelines for reporting uncertainties .
Q. What are best practices for archiving crystallographic data (e.g., CIF files) and ensuring compliance with journal standards?
- Methodological Answer: Deposit CIF files in the Cambridge Structural Database (CSD) or CCDC, including refinement details (R-factor, residual density). Follow EMBO Molecular Medicine guidelines: label tables/figures with sequential numbering, provide atomic coordinates, and disclose twinning parameters if applicable. Cross-reference with SHELXTL documentation for Bruker AXS compatibility .
Ethical and Methodological Compliance
Q. How to ensure ethical use of halogenated esters like this compound in biological studies, given regulatory restrictions?
- Methodological Answer: Adhere to FDA guidelines for research chemicals: avoid in vivo applications unless explicitly approved. For in vitro work, include cytotoxicity assays (e.g., MTT on HEK293 cells) and disclose all safety data (LD50, GHS hazard codes) sourced from certified databases (e.g., PubChem) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
